Hispidin

説明

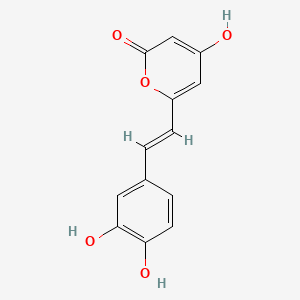

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJNQVTUYXCBKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017256 | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-55-5 | |

| Record name | Hispidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hispidin: A Fungal Polyketide From Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a styrylpyrone polyphenol, has emerged as a molecule of significant interest in the scientific community. First discovered in 1889 from the fungus Inonotus hispidus, its structure was fully elucidated in 1961.[1] This whitepaper provides a comprehensive overview of the discovery, isolation, and biological activities of this compound derived from fungal sources. It details the experimental protocols for its extraction and purification, presents quantitative data on its production, and visualizes its key signaling pathways. The potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound, coupled with its role in fungal bioluminescence, underscore its potential as a lead compound in drug discovery and development.

Discovery and Fungal Sources

The initial isolation of this compound dates back to 1889 from the fungus Inonotus hispidus.[1] Since then, it has been identified in a variety of other fungi, primarily within the Hymenochaetaceae family. Notable fungal genera that produce this compound include Inonotus (e.g., I. obliquus, I. xeranticus), Phellinus (e.g., P. linteus, P. ignarius), and Sanghuangporus (e.g., S. sanghuang).[1][2] this compound has also been found in the Australian fungus Cortinarius and plays a crucial role as a key precursor to luciferin in luminescent mushrooms like Neonothopanus nambi.[1]

Quantitative Data on this compound Production

The yield of this compound from fungal sources can vary significantly depending on the species, growth conditions, and extraction methodology. Submerged culture fermentation has been explored as a method to enhance production. The following tables summarize key quantitative data related to this compound production and its biological activity.

Table 1: this compound Content in Fungal Sources

| Fungal Species | Sample Type | This compound Content | Reference |

| Mycena chlorophos | Fruiting Body | 25–1000 pmol/g | [3][4][5] |

| Omphalotus japonicus | Fruiting Body | 25–1000 pmol/g | [3][4][5] |

| Neonothopanus gardneri | Fruiting Body | 25–1000 pmol/g | [3][4][5] |

| Phellinus linteus | Mycelial Culture | ~2.5 mg/mL | [6] |

| Sanghuangporus sanghuang | Mycelia | 3 mg/g | [2] |

Table 2: Bioactivity of this compound (IC50 Values)

| Biological Target/Assay | Cell Line/System | IC50 Value | Reference |

| Protein Kinase Cβ (PKCβ) | - | 2 µM | [7] |

| Beta-secretase (BACE1) | - | 4.9 µM | [7] |

| Prolyl endopeptidase (PE) | - | 16 µM | [7] |

| DPPH Radical Scavenging | - | 58.8 µM | [8] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal sources typically involve solvent extraction followed by chromatographic separation. Recent advancements have also explored selective enrichment using molecularly imprinted polymers.

General Solvent Extraction from Fungal Mycelia

This protocol is based on methods used for Sanghuangporus sanghuang.[2]

-

Harvesting and Drying: Harvest the fungal mycelia from the culture medium.

-

Grinding: Grind the dried mycelia into a fine powder.

-

Extraction:

-

Suspend 20 g of the mycelial powder in 1000 mL of absolute ethanol.

-

Agitate the mixture for a specified duration (e.g., 24 hours) at room temperature.

-

-

Filtration: Filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude dried ethanolic extract.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

This method is adapted from the analysis of this compound from Sanghuangporus sanghuang.[2][9]

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

-

Column: A Kinetex C18 column (4.6 x 150 mm, 5 µm) is suitable for separation.

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Gradient Program:

-

0-13 min: 30% to 100% methanol.

-

13-15 min: Return to 30% methanol.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 370 nm.

-

This compound Retention Time: Approximately 3.36 minutes under these conditions.[9]

Solid-Phase Extraction with Molecularly Imprinted Polymers (MIP-SPE)

A novel approach for the selective isolation of this compound involves the use of molecularly imprinted polymers (MIPs) as a solid-phase extraction (SPE) sorbent.[10][11] This technique offers higher selectivity compared to traditional C18-SPE.[10][11]

-

MIP Synthesis: Synthesize MIPs using this compound as the template molecule.

-

SPE Column Packing: Pack a solid-phase extraction cartridge with the synthesized MIP.

-

Sample Loading: Dissolve the crude fungal extract in an appropriate solvent and load it onto the conditioned MIP-SPE column.

-

Washing: Wash the column with a solvent of low polarity to remove interfering compounds.

-

Elution: Elute the bound this compound using a more polar solvent (e.g., methanol).

-

Analysis: Analyze the eluted fraction by HPLC to confirm the purity of the isolated this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. Its antioxidant properties are central to many of its activities, but it also directly interacts with specific cellular targets.

Biosynthesis of this compound and its Role in Fungal Bioluminescence

This compound is a key intermediate in the biosynthesis of fungal luciferin (3-hydroxythis compound).[12][13] The pathway begins with caffeic acid and involves enzymatic steps catalyzed by this compound synthase (HispS) and this compound 3-hydroxylase (H3H).[13]

Anti-inflammatory Signaling via NF-κB Inhibition

This compound has demonstrated anti-inflammatory effects by inhibiting the translocation of the nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[1][14] By preventing NF-κB activation, this compound can suppress the expression of pro-inflammatory genes.

Modulation of Apoptotic Pathways

This compound can influence programmed cell death, or apoptosis, through its interaction with key proteins in the apoptotic cascade. It can affect both pro-apoptotic and anti-apoptotic members of the Bcl-2 family, as well as downstream effectors like caspases.[1][15]

Conclusion and Future Directions

This compound, a naturally occurring polyketide from various fungi, exhibits a remarkable spectrum of biological activities. Its well-documented antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for further investigation in drug development. The detailed protocols for its isolation and the growing understanding of its molecular mechanisms, as outlined in this guide, provide a solid foundation for future research. Optimizing fermentation conditions for enhanced yield, exploring synergistic effects with existing therapeutics, and conducting comprehensive preclinical and clinical studies will be crucial steps in harnessing the full therapeutic potential of this promising fungal metabolite.

References

- 1. Therapeutic Potential of this compound—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized production and safety evaluation of this compound‐enriched Sanghuangporus sanghuang mycelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.yu.edu [repository.yu.edu]

- 5. Identification of this compound as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. An antioxidant this compound from the mycelial cultures of Phellinus linteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A Comprehensive Experimental and Theoretical Investigation of the Antioxidant Properties of this compound and Isothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pilot Study: Nutritional and Preclinical Safety Investigation of Fermented this compound-Enriched Sanghuangporus sanghuang Mycelia: A Promising Functional Food Material to Improve Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation and purification of the antioxidant compound this compound from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of fungal luciferin - Press-room - IBCh RAS [ibch.ru]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the Wound Healing Potential of this compound [mdpi.com]

- 15. researchgate.net [researchgate.net]

Hispidin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core chemical and structural properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its molecular interactions. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents diagrams of associated signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Properties

This compound, systematically named 6-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one, is a styrylpyrone polyphenol.[1] Its structure is characterized by a 4-hydroxy-2-pyrone ring linked to a 3,4-dihydroxyphenyl (catechol) group via an ethenyl bridge. This unique arrangement of functional groups is responsible for its notable chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₅ | [2][3] |

| Molecular Weight | 246.22 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 237.5-238.5 °C | [5] |

| Solubility | Soluble in DMSO (>10 mg/mL), insoluble in water. | [2][5] |

| pKa (Predicted) | 4.90 ± 0.30 | [4] |

| logP (Predicted) | 1.7 | [6] |

| CAS Number | 555-55-5 | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 1.2.1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 164.2 | - |

| 3 | 95.7 | 6.41 (d, 2.0) |

| 4 | 160.5 | - |

| 5 | 104.9 | 5.95 (d, 2.0) |

| 6 | 168.7 | - |

| 7 | 117.0 | 7.03 (d, 16.0) |

| 8 | 130.0 | 7.55 (d, 16.0) |

| 1' | 127.5 | - |

| 2' | 114.5 | 7.05 (d, 2.0) |

| 3' | 116.0 | 6.85 (d, 8.0) |

| 4' | 145.8 | - |

| 5' | 118.5 | 6.95 (dd, 8.0, 2.0) |

| 6' | 148.5 | - |

Table 1.2.2: Infrared (IR) Spectroscopy Data for this compound [4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~1700 | C=O stretching (α,β-unsaturated lactone) |

| ~1600, ~1500 | C=C stretching (aromatic and vinyl) |

| ~1200-1000 | C-O stretching |

Table 1.2.3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | 247.06 | 229, 201, 173, 145 |

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for therapeutic development. Its antioxidant, anti-inflammatory, and enzyme inhibitory properties are of particular interest.

Quantitative Biological Activity

The following table summarizes the quantitative measures of this compound's biological activity from various in vitro assays.

| Activity | Assay | IC₅₀ / Value | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | 36.05 ± 0.08 µM | [3] |

| Antioxidant | ABTS Radical Scavenging | 52.13 ± 4.30 µM | [3] |

| Enzyme Inhibition | Protein Kinase C β (PKCβ) | 2 µM | [7] |

| Enzyme Inhibition | β-secretase (BACE1) | 4.9 µM | [7] |

| Enzyme Inhibition | Prolyl endopeptidase (PE) | 16 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and evaluation of this compound.

Extraction and Isolation of this compound from Inonotus hispidus[3]

-

Source Material : Obtain the fruiting body of the mushroom Inonotus hispidus.

-

Extraction :

-

Dry and powder the fungal material.

-

Macerate 20 g of the powder in 1000 mL of absolute ethanol.

-

Perform extraction for 1 hour in an ultrasonic bath.

-

Filter the extract through Whatman No. 4 filter paper.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude ethanolic extract.

-

-

Purification :

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute with a gradient of chloroform and methanol.

-

Monitor fractions by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC).

-

HPLC Analysis of this compound[4]

-

Instrumentation : HPLC system equipped with a diode array detector (DAD).

-

Column : Kinetex C18 column (4.6 × 150 mm, 5 µm).

-

Mobile Phase : A linear gradient of methanol (A) and 0.1% formic acid in water (B).

-

Gradient program: 30:70 (A:B) to 100:0 over 13 minutes, then re-equilibrate to 30:70 for 2 minutes.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 40°C.

-

Detection : 370 nm.

DPPH Radical Scavenging Assay[3]

-

Reagent Preparation :

-

Prepare a 150 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

-

Assay Procedure :

-

In a 96-well microplate, add equal volumes of the DPPH solution and the this compound solutions to the wells.

-

Incubate the plate at ambient temperature for 30 minutes in the dark.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation :

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

Protein Kinase C β (PKCβ) Inhibition Assay (Non-Radioactive)

This protocol is a general guideline for a non-radioactive, luminescence-based PKCβ kinase assay, adaptable for testing inhibitors like this compound.

-

Materials :

-

Recombinant human PKCβII enzyme.

-

PKC substrate peptide.

-

PKC lipid activator.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

This compound at various concentrations.

-

-

Assay Procedure :

-

Prepare the kinase reaction mixture containing kinase buffer, PKCβII enzyme, substrate peptide, and lipid activator.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, primarily the NF-κB and Akt/GSK-3β pathways.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Modulation of the Akt/GSK-3β Signaling Pathway

This compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is crucial for cell survival and protection against oxidative stress. By promoting the phosphorylation and activation of Akt, this compound leads to the subsequent phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β). This cascade results in the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins, ultimately enhancing cell survival.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. The data and protocols presented in this technical guide underscore its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and cytoprotective therapies. Further research into its mechanism of action and preclinical development is warranted to fully explore its therapeutic applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal Treasure: A Technical Guide to Hispidin in Medicinal Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a potent polyphenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its prevalence in various medicinal mushrooms. We delve into the quantitative analysis of this compound content across different fungal species, present detailed experimental protocols for its extraction and quantification, and elucidate the key biosynthetic and signaling pathways associated with this promising bioactive molecule. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of mycology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Natural Sources of this compound in Medicinal Mushrooms

This compound is a styrylpyrone pigment found in several species of medicinal mushrooms, primarily within the Hymenochaetaceae family.[1][2] Its presence is a hallmark of genera such as Phellinus, Inonotus, and Sanghuangporus.[1][2][3][4][5] These fungi have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[6][7]

Key medicinal mushroom species identified as natural sources of this compound include:

-

Phellinus igniarius : Frequently cited as a common source of this compound.[6][8]

-

Sanghuangporus sanghuang (formerly Phellinus linteus): Recognized for its this compound content and associated health benefits.[1][2][9]

-

Inonotus obliquus (Chaga): This well-known medicinal mushroom is another notable source of this compound and its derivatives.[10][11][12]

-

Inonotus hispidus : As the species from which this compound was first isolated, it remains a significant natural source.[1][2][13]

-

Sanghuangporus vaninii : Research has focused on enhancing this compound production in this species through submerged culture techniques.[10][14]

-

Luminous Fungi : this compound also plays a crucial role as a luciferin precursor in some bioluminescent fungi, such as Mycena chlorophos, Omphalotus japonicus, and Neonothopanus gardneri.[15]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the fungal species, the part of the mushroom used (fruiting body or mycelia), and the cultivation conditions. Submerged culture techniques have been explored to optimize this compound production.[14] Below is a summary of reported this compound content in various medicinal mushrooms.

| Medicinal Mushroom Species | Part Analyzed | This compound Content | Reference |

| Sanghuangporus sanghuang | Mycelia | ~3 mg/g | [9][16] |

| Phellinus linteus | Mycelial Culture Broth | ~2.5 mg/mL | [17][18] |

| Inonotus obliquus | Dried Fruiting Bodies | 2.9 µg/g | [3] |

| Phellinus linteus (Solid-state fermentation on pearl barley) | Mycelium | 1.107 mg/g (dry weight) | [4] |

| Luminous Fungi (Mycena chlorophos, Omphalotus japonicus, Neonothopanus gardneri) | Fruiting Bodies | 25–1000 pmol/g | [15] |

Experimental Protocols

Extraction of this compound from Fungal Material

This protocol outlines a general method for the extraction of this compound from dried and powdered mushroom mycelia or fruiting bodies.

Materials:

-

Dried and powdered fungal material (e.g., Sanghuangporus sanghuang mycelia)

-

Absolute ethanol

-

Ultrasonic bath

-

Whatman No. 4 filter paper

-

Rotary evaporator

Procedure:

-

Weigh 50 g of the dried fungal powder and transfer it to a suitable flask.[16]

-

Add 1 L of absolute ethanol to the flask.[16]

-

Place the flask in an ultrasonic bath and perform the extraction.

-

After extraction, filter the solution through Whatman No. 4 filter paper to remove solid fungal debris.[16]

-

Concentrate the filtered extract using a rotary evaporator at a controlled temperature to obtain the crude dried ethanolic extract.[16]

-

Resuspend the dried extract in a suitable solvent (e.g., ethanol, methanol, or DMSO) for further analysis or purification.[16]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section details a representative HPLC method for the quantification of this compound in fungal extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a diode array detector (DAD).[9]

-

Column: Kinetex C18 column (4.6 × 150 mm, 5 µm).[9]

-

Mobile Phase:

-

Gradient Elution:

-

Column Temperature: 40°C[9]

-

Injection Volume: Appropriate volume based on sample concentration and instrument sensitivity.

Procedure:

-

Prepare a standard stock solution of this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the fungal extract sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.[16]

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The retention time for this compound has been reported to be approximately 3.36 minutes[16][19][20] or 6.920 minutes[9] under different chromatographic conditions.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic and Signaling Pathways

This compound Biosynthesis Pathway

This compound is synthesized in fungi via the phenylpropanoid and polyketide pathways.[10] The biosynthesis begins with the amino acid phenylalanine.

Caption: Proposed biosynthetic pathway of this compound in fungi.

The key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), which lead to the formation of caffeoyl-CoA.[10] A polyketide synthase (PKS), specifically a this compound synthase, then catalyzes the condensation of caffeoyl-CoA with malonyl-CoA to form this compound.[21][22]

Signaling Pathway Modulated by this compound: Neuroprotection via JNK Inhibition

This compound has demonstrated neuroprotective effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[23] In a cellular model of Parkinson's disease, this compound was shown to protect dopaminergic neurons from MPP+-induced apoptosis.[23]

Caption: this compound's neuroprotective mechanism via inhibition of the JNK pathway.

This compound pretreatment attenuates the activation of JNK, which in turn prevents the downstream cascade of events including the reduction of the Bcl-2/Bax ratio, mitochondrial dysfunction, and the activation of caspases-9 and -3, ultimately inhibiting apoptosis.[23]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from medicinal mushrooms.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound stands out as a valuable secondary metabolite from medicinal mushrooms with significant therapeutic potential. This guide has provided a consolidated overview of its natural sources, quantitative data, and detailed experimental protocols for its study. The elucidated biosynthetic and signaling pathways offer a foundation for further mechanistic investigations and potential biotechnological production. As research continues to uncover the multifaceted pharmacological activities of this compound, it is poised to become a key molecule in the development of novel therapeutics and functional foods.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of this compound—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative genomic analysis of Sanghuangporus sanghuang with other Hymenochaetaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for proteins related to the biosynthesis of this compound and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimized production and safety evaluation of this compound‐enriched Sanghuangporus sanghuang mycelia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of this compound polyphenols from medicinal mushroom Sanghuangporus vaninii in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultraviolet radiation promotes the production of this compound polyphenols by medicinal mushroom Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diverse Metabolites and Pharmacological Effects from the Basidiomycetes Inonotus hispidus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of this compound polyphenols from medicinal mushroom Sanghuangporus vaninii in submerged cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.yu.edu [repository.yu.edu]

- 16. This compound‐enriched Sanghuangporus sanghuang mycelia SS‐MN4 ameliorate disuse atrophy while improving muscle endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An antioxidant this compound from the mycelial cultures of Phellinus linteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. frontiersin.org [frontiersin.org]

- 20. Pilot Study: Nutritional and Preclinical Safety Investigation of Fermented this compound-Enriched Sanghuangporus sanghuang Mycelia: A Promising Functional Food Material to Improve Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptome Analysis Reveals the Putative Polyketide Synthase Gene Involved in this compound Biosynthesis in Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. This compound in the Medicinal Fungus Protects Dopaminergic Neurons from JNK Activation-Regulated Mitochondrial-Dependent Apoptosis in an MPP+-Induced In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of hispidin review

An In-depth Technical Guide to the Biological Activities of Hispidin

Introduction

This compound is a naturally occurring polyketide, a phenolic compound found in various medicinal fungi, particularly from the Phellinus and Inonotus genera, as well as in some plants.[1][2] Structurally, it is 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone.[3] Over the past two decades, this compound has garnered significant attention from the scientific community due to its diverse and potent pharmacological properties. It exhibits a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral effects.[1][4][5] This technical guide provides a comprehensive review of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Biological Activities of this compound

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing free radicals.[1] This activity is fundamental to many of its other therapeutic effects. The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to quench free radicals, with proton-coupled electron transfer (PC-ET) being the main pathway.[6][7][8] Studies have shown that this compound's antioxidant capacity is comparable to that of well-known antioxidants like α-tocopherol.[9] In cellular models, this compound demonstrates its antioxidant effects by activating the JNK-pathway and Nrf2 signaling, which leads to an increase in antioxidant enzymes like heme oxygenase-1 and catalase.[6]

Signaling Pathway for this compound-Mediated Antioxidant Response

Table 1: Antioxidant Activity of this compound

| Assay | Model/System | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | In vitro | IC50: 58.8 µM | [9] |

| ABTS Radical Scavenging | In vitro | More potent than Trolox (IC50 ~52 µM vs ~65 µM) | [9] |

| Lipid Peroxidation | Mouse liver homogenate | Effective inhibition, significant decrease in MDA | [9] |

| Cytosolic Superoxide | Human fibroblasts | Decreased production after incubation |[6] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a major regulator of inflammation.[6][10] This is achieved by attenuating the degradation of IκB-α, which prevents NF-κB's translocation to the nucleus.[10][11] Furthermore, this compound suppresses the lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinases (MAPK) and the JAK/STAT signaling pathways in macrophage cells.[12][13] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), IL-6, and reactive oxygen species (ROS).[10][12]

Signaling Pathway for this compound's Anti-inflammatory Action

Anticancer Activity

This compound exhibits cytotoxic effects against a variety of cancer cell lines while showing lower toxicity to normal cells.[1][3] Its anticancer mechanisms are multifaceted and include the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

-

Enzyme Inhibition: this compound is a known inhibitor of protein kinase C (PKC), particularly the β isoform, which is often implicated in malignant tumor growth.[1][3]

-

Induction of Apoptosis: this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] It modulates the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activates caspases.[1][6] In some colon cancer cells, this compound's apoptotic effect is mediated by an increase in intracellular ROS.[1][14][15]

-

NF-κB and p53 Modulation: In pancreatic cancer cells, this compound inhibits NF-κB and enhances the activity of the p53 tumor suppressor.[1]

-

Cell Cycle Arrest: In prostate cancer cells, this compound has been shown to impede cell cycle progression at the S phase.[5]

Table 2: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mol/L) | Reference |

|---|---|---|---|

| SCL-1 | Skin Squamous Cell Carcinoma | 1 x 10⁻⁴ | [1] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | Between 1 x 10⁻⁴ and 1 x 10⁻³ | [1] |

| CMT-93 | Rectal Carcinoma | 7 ± 1 x 10⁻⁴ | [1] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Proliferation inhibited | [1] |

| AsPC1 | Pancreatic Ductal Adenocarcinoma | Proliferation inhibited | [1] |

| Saos2 | Human Osteosarcoma | Dose-dependent reduction in viability |[16] |

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition | IC50 (mol/L) | Reference |

|---|

| Protein Kinase C (PKC) β isoform | Non-competitive | 2 x 10⁻⁶ |[3][6] |

Logical Flow of this compound-Induced Apoptosis in Cancer Cells

Neuroprotective Activity

This compound shows considerable potential as a neuroprotective agent. Oxidative stress is a key factor in the progression of neurodegenerative diseases.[1] this compound protects neuronal cells by mitigating oxidative damage and inhibiting key enzymes involved in neurodegeneration.[2][6] For instance, it inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease.[2] In a cellular model of Parkinson's disease, this compound protected dopaminergic neurons from MPP+-induced apoptosis by preventing mitochondrial dysfunction and inhibiting the JNK signaling pathway.[2]

Neuroprotective Mechanism of this compound against MPP+ Toxicity

Experimental Protocols

This section details common methodologies used to evaluate the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: Macrophage cells (e.g., RAW 264.7), various cancer cell lines (e.g., CMT-93, HCT 116, PCa cells), and neuronal cells (e.g., MES23.5) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified incubation times. For inflammatory studies, cells are often pre-treated with this compound before stimulation with an inflammatory agent like LPS.[13]

Cell Viability and Cytotoxicity Assays

-

MTS/MTT Assay: To quantify cell proliferation and viability, cells are treated with this compound. After incubation, MTS or MTT reagent is added. The conversion of the tetrazolium salt to formazan by metabolically active cells is measured spectrophotometrically. This provides an indication of cell viability.[5]

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. This compound-treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes).[5]

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) is determined. An increase in the sub-G₁ population is indicative of apoptosis.[14]

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Protein Extraction: Cells are lysed using a buffer (e.g., PRO-PREP™ lysis buffer).[10]

-

Quantification: Total protein concentration is determined using an assay like the Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by size using SDS-PAGE.[10]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, IκB-α, caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Detection: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12][13]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA). The fluorescence intensity, which correlates with the amount of ROS, is measured using a fluorometer or flow cytometer.[10][14]

Cell Migration and Invasion Assays

-

Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.[5]

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower surface of the insert is quantified, indicating invasive potential.[5]

Conclusion

This compound is a promising natural compound with a remarkable spectrum of biological activities relevant to the treatment of cancer, inflammation, and neurodegenerative diseases. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, JNK, and those controlling apoptosis, underscores its therapeutic potential. The data summarized herein provides a solid foundation for researchers and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound as a novel therapeutic agent.

References

- 1. Therapeutic Potential of this compound—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the Medicinal Fungus Protects Dopaminergic Neurons from JNK Activation-Regulated Mitochondrial-Dependent Apoptosis in an MPP+-Induced In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic this compound, a PKC inhibitor, is more cytotoxic toward cancer cells than normal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of this compound oligomers from medicinal fungi: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of mushroom-derived this compound through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Anticancer Activity of this compound via Reactive Oxygen Species-mediated Apoptosis in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 15. Anticancer activity of this compound via reactive oxygen species-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Anti-Cancer Potential of this compound: A Comprehensive in Silico and in Vitro Study on Human Osteosarcoma Saos2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hispidin: A Potential Antiviral Agent Against Influenza Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally occurring in various fungi, notably Inonotus hispidus, has demonstrated considerable antiviral activity against both influenza A and B viruses. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-influenza properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's potential as an anti-influenza therapeutic.

Quantitative Antiviral Activity

The primary evidence for this compound's efficacy against influenza viruses comes from in-vitro studies assessing the reduction in viral titer. While specific IC50 and EC50 values for this compound against influenza are not widely reported in publicly available literature, a key study by Awadh et al. (2003) provides foundational quantitative data.

Table 1: Summary of Quantitative Antiviral Data for this compound against Influenza Viruses

| Compound | Virus Strain(s) | Assay Type | Concentration | Observed Effect | Reference |

| This compound | Influenza A, Influenza B | Virus Titer Reduction | 40 µg/mL | Reduction in infectious titer | [1] |

Further research is required to establish more precise quantitative metrics such as IC50 and EC50 values for this compound against various influenza strains and key viral enzymes like neuraminidase.

Proposed Mechanism of Action: Neuraminidase Inhibition

The primary proposed mechanism for this compound's antiviral activity against influenza is the inhibition of the viral neuraminidase (NA) enzyme. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By inhibiting neuraminidase, this compound is thought to prevent the spread of the virus to new cells, thereby halting the progression of the infection.

Figure 1: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's anti-influenza activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays (e.g., Madin-Darby Canine Kidney - MDCK cells).

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Virus Titer Reduction Assay (Plaque Assay)

Objective: To quantify the inhibitory effect of this compound on the replication of influenza virus.

Protocol:

-

Cell Monolayer Preparation: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Wash the cell monolayer with PBS and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of agarose and cell culture medium containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% is the EC50 (50% effective concentration).

Neuraminidase Inhibition Assay (Fluorescence-based)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.

Protocol:

-

Reagent Preparation: Prepare a fluorescent substrate for neuraminidase, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reaction Setup: In a 96-well black plate, add a standardized amount of influenza virus (as the source of neuraminidase) and serial dilutions of this compound. Include a virus-only control and a no-virus background control.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Substrate Addition: Add the MUNANA substrate to all wells and incubate for 1 hour at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of the neuraminidase activity (IC50).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the effect of this compound on the replication of viral RNA.

Protocol:

-

Cell Infection and Treatment: Infect MDCK cells with influenza virus and treat with non-toxic concentrations of this compound as described in the plaque assay protocol.

-

RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for a conserved region of the influenza virus genome (e.g., the M gene).

-

qPCR: Perform real-time PCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan probe) for the target viral gene.

-

Data Analysis: Quantify the viral RNA levels based on the cycle threshold (Ct) values and normalize to a housekeeping gene. Compare the viral RNA levels in this compound-treated cells to untreated controls.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral activity of a compound like this compound against the influenza virus.

References

Hispidin as a Protein Kinase C (PKC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally occurring in various fungi and plants, has garnered significant scientific interest due to its diverse pharmacological activities. Among its many properties, the potent and selective inhibition of Protein Kinase C (PKC) stands out as a key mechanism underlying its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of this compound as a PKC inhibitor, consolidating quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound and Protein Kinase C

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a phenolic compound recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] A crucial aspect of its bioactivity is its ability to modulate key cellular signaling pathways, often through the direct inhibition of specific protein kinases.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of PKC signaling is frequently implicated in the pathogenesis of various diseases, most notably cancer, making its isoforms attractive targets for therapeutic intervention. This compound has emerged as a noteworthy inhibitor of PKC, with a particular selectivity for the β isoform.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

In Vitro Inhibition of PKC Isoforms

This compound has been identified as a potent inhibitor of PKC, with a notable selectivity for the PKCβ isoform.

| Target | IC50 Value | Reference |

| Protein Kinase Cβ (PKCβ) | 2 µM | [2][3] |

Cytotoxicity in Cancer Cell Lines

The PKC-inhibitory activity of this compound is believed to be a primary contributor to its cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |

| SCL-1 | Skin Squamous Cell Carcinoma | 100 | [1] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | 100 - 1000 | [1] |

| CMT-93 | Rectal Carcinoma | 700 ± 100 | [1] |

| HCT 116 | Colorectal Carcinoma | 700 ± 100 | [1] |

| A549 | Lung Carcinoma | 250 | [1] |

| SGC-7901 | Endocervical Adenocarcinoma | 6100 ± 1100 | [1] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 100 | [1] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 200 | [1] |

| PC3 | Prostate Cancer | Not specified | [4] |

| DU145 | Prostate Cancer | Not specified | [4] |

Mechanism of PKC Inhibition

This compound functions as a non-competitive inhibitor of PKC.[1] This mode of inhibition is characterized by the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, thereby reducing its catalytic activity without preventing the substrate from binding to the active site.

Kinetic Profile

In non-competitive inhibition:

-

The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

The maximum reaction velocity (Vmax) is decreased.

-

The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.

This kinetic profile can be visualized using a Lineweaver-Burk plot.

Figure 1. Lineweaver-Burk Plot for Non-competitive Inhibition.

Signaling Pathways Modulated by this compound via PKC Inhibition

The inhibition of PKC by this compound initiates a cascade of downstream effects on various signaling pathways that are critical for cell survival and proliferation.

Figure 2. this compound-Mediated Inhibition of PKC and Downstream Signaling.

This compound's inhibition of PKC can lead to:

-

Modulation of the MAPK Pathway: this compound treatment has been shown to up-regulate MAPK signaling, involving p38, ERK, and JNK proteins.[4] This can, in turn, promote apoptosis.

-

Down-regulation of the PI3K/Akt Pathway: By inhibiting PKC, this compound can lead to the de-phosphorylation and inactivation of Akt, a key survival kinase. This contributes to the induction of apoptosis.

-

Regulation of the NF-κB Pathway: this compound can also influence the NF-κB signaling cascade, a critical regulator of inflammation and cell survival.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize this compound as a PKC inhibitor.

In Vitro PKC Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on PKC activity.

Figure 3. Workflow for an In Vitro PKC Kinase Assay.

Protocol:

-

Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable kinase buffer, a specific PKC substrate (e.g., a synthetic peptide), and ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other detection methods).

-

This compound Addition: Add varying concentrations of this compound (typically in a solvent like DMSO, with a solvent-only control) to the reaction wells.

-

Enzyme Addition: Initiate the reaction by adding a purified, active PKC isoform (e.g., PKCβ).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence/Luminescence-based Assays: Utilize commercial kits that employ antibodies specific for the phosphorylated substrate or measure ADP production as an indicator of kinase activity.

-

-

Data Analysis: Plot the percentage of PKC activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 value for cytotoxicity.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the phosphorylation status of PKC and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-PKC, total PKC, phospho-Akt, total Akt, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon this compound treatment.

Conclusion

This compound presents a compelling profile as a natural inhibitor of Protein Kinase C, with demonstrated activity against the PKCβ isoform and cytotoxic effects in a range of cancer cell lines. Its non-competitive mechanism of inhibition and its ability to modulate critical downstream signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, underscore its potential as a lead compound in the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and its analogs as PKC-targeting agents. Future research should focus on elucidating the precise molecular interactions between this compound and PKC, expanding the investigation of its effects on other PKC isoforms, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Therapeutic Potential of this compound—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic this compound, a PKC inhibitor, is more cytotoxic toward cancer cells than normal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Glow: Hispidin's Pivotal Role in Fungal Bioluminescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal bioluminescence, a captivating natural phenomenon, is underpinned by a complex and elegant biochemical pathway known as the caffeic acid cycle. Central to this luminous process is hispidin, a styrylpyrone that serves as a key precursor to the fungal luciferin, 3-hydroxythis compound. This technical guide provides a comprehensive exploration of this compound's role in fungal bioluminescence, detailing the enzymatic cascade responsible for its conversion into the light-emitting substrate. We present a thorough review of the key enzymes involved—this compound Synthase (HispS), this compound-3-Hydroxylase (H3H), Fungal Luciferase (Luz), and Caffeoylpyruvate Hydrolase (CPH)—and summarize the available quantitative data on their kinetic properties. Furthermore, this guide offers detailed experimental protocols for the heterologous expression, purification, and activity assays of these enzymes, as well as methods for the quantitative analysis of key metabolites. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the intricate molecular mechanisms governing this fascinating biological process. This document is intended to serve as a valuable resource for researchers in mycology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies required to investigate and harness the potential of fungal bioluminescence.

The Core Biochemistry: The Caffeic Acid Cycle

Fungal bioluminescence is a cyclic process fueled by caffeic acid, a common metabolite in many fungi and plants. This pathway can be conceptually divided into three main stages:

-

Biosynthesis of Fungal Luciferin: Caffeic acid is converted in a two-step enzymatic process to the fungal luciferin, 3-hydroxythis compound. This compound is the crucial intermediate in this stage.

-

Light Emission: The fungal luciferin, 3-hydroxythis compound, is oxidized by fungal luciferase in the presence of molecular oxygen, resulting in the emission of green light (typically around 520-530 nm) and the formation of oxidized luciferin (caffeylpyruvic acid).

-

Recycling of Caffeic Acid: The oxidized luciferin is hydrolyzed to regenerate caffeic acid, which can then re-enter the cycle, allowing for sustained luminescence.

The key enzymes orchestrating this cycle are this compound Synthase (HispS), this compound-3-Hydroxylase (H3H), Fungal Luciferase (Luz), and Caffeoylpyruvate Hydrolase (CPH).[1][2][3][4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the key enzymes and metabolites in the fungal bioluminescence pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |

| This compound-3-Hydroxylase (McH3H) | Mycena chlorophos | This compound | ~5 | - | - | - | Apparent Km independent of the coenzyme used.[5][6] |

| NADPH | 69 | 6.0 | - | 8.7 x 104 | Apparent kcat in the presence of 50 µM this compound.[5][6] | ||

| NADH | 240 | 6.7 | - | 2.8 x 104 | Apparent kcat in the presence of 50 µM this compound.[5][6] | ||

| Fungal Luciferase (nnLuz) | Neonothopanus nambi | 3-Hydroxythis compound | 1.09 ± 0.06 | - | - | - | KM determined for the recombinant enzyme.[1] |

| This compound Synthase (PheG) | Phellinus igniarius | TAL and 2 | 630 | 0.45 x 103 | - | 7.1 x 102 | Note: This is from a non-bioluminescent fungus and may not be representative of HispS from a luminous species.[7] |

| Caffeoylpyruvate Hydrolase (CPH) | - | Caffeylpyruvic Acid | - | - | - | - | No quantitative kinetic data currently available. |

Table 2: Concentrations of Key Metabolites in Fungal Tissues

| Metabolite | Fungal Species | Tissue | Concentration | Method of Analysis |

| This compound | Mycena chlorophos | Fruiting bodies | 25–1000 pmol g-1 | HPLC |

| Omphalotus japonicus | Fruiting bodies | 25–1000 pmol g-1 | HPLC | |

| Neonothopanus gardneri | Fruiting bodies | 25–1000 pmol g-1 | HPLC | |

| Caffeic Acid | Sanghuangporus sanghuang | - | 19.1 ± 0.1 mg g-1 extract | HPLC-DAD |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound's role in fungal bioluminescence.

Heterologous Expression and Purification of Fungal Bioluminescence Enzymes

The following protocols describe the expression of the key enzymes in E. coli or Pichia pastoris and their subsequent purification. These are generalized protocols that may require optimization for specific enzymes and expression systems.

3.1.1. This compound-3-Hydroxylase (H3H) from Mycena chlorophos (McH3H) [5][6]

-

Gene and Vector: Synthesize the McH3H gene with codon optimization for E. coli and clone it into a pET-based vector with an N-terminal His-tag.

-

Expression: Transform E. coli BL21(DE3) cells with the expression vector. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

-

Elute the His-tagged McH3H with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

-

3.1.2. Fungal Luciferase (Luz) from Neonothopanus nambi (nnLuz) [1][8]

-

Gene and Vector: Synthesize the nnLuz gene with codon optimization for Pichia pastoris and clone it into the pPICZ expression vector, adding a C-terminal His-tag.

-

Expression: Linearize the vector and transform it into P. pastoris strain GS115 by electroporation. Select for positive transformants on YPDS plates containing Zeocin. Grow a starter culture in BMGY medium and then induce protein expression by transferring the cells to BMMY medium (containing methanol). Continue to culture for 48-96 hours, adding methanol every 24 hours to maintain induction.

-

Purification:

-

Harvest the yeast cells by centrifugation. Lyse the cells using a high-pressure homogenizer in a lysis buffer (e.g., 100 mM Na-phosphate buffer, pH 7.0, 100 mM NaCl, 5 mM EDTA, 10 mM 2-mercaptoethanol, 1 mM PMSF).[8]

-

Pellet the membrane fraction, which contains the luciferase, by ultracentrifugation.[8]

-

Solubilize the membrane pellet in a buffer containing a detergent (e.g., 0.1% DDM).[1]

-

Purify the solubilized, His-tagged nnLuz using Ni-NTA affinity chromatography as described for McH3H, including detergents in all buffers.

-

Further purify the protein by size-exclusion chromatography (e.g., Sephacryl S-300) in a buffer containing a suitable detergent (e.g., 0.04% DDM).[1]

-

3.1.3. This compound Synthase (HispS) and Caffeoylpyruvate Hydrolase (CPH)

Detailed purification protocols for HispS and CPH from bioluminescent fungi are less established in the literature. However, a similar approach to that described for McH3H can be employed, involving heterologous expression in E. coli with a His-tag, followed by Ni-NTA affinity chromatography. Optimization of expression conditions (e.g., temperature, induction time) and purification buffers will likely be necessary.

Enzyme Activity Assays

3.2.1. This compound-3-Hydroxylase (H3H) Activity Assay [5]

-

Principle: The activity of H3H is determined by monitoring the consumption of NAD(P)H at 340 nm.

-

Reaction Mixture (1 mL):

-

50 mM potassium phosphate buffer, pH 7.0

-

50 µM this compound

-

100-300 µM NAD(P)H

-

25-100 nM purified H3H

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme in a cuvette.

-

Initiate the reaction by adding the purified H3H.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

-

Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M-1cm-1).

-

3.2.2. Fungal Luciferase (Luz) Activity Assay [1]

-

Principle: The activity of Luz is measured by detecting the light produced upon the oxidation of 3-hydroxythis compound.

-

Reaction Mixture:

-

200 mM Na-phosphate buffer, pH 8.0

-

500 mM Na2SO4

-

0.1% DDM (or other suitable detergent)

-

50 µM 3-hydroxythis compound (fungal luciferin)

-

50 nM purified Luz

-

-

Procedure:

-

Prepare the reaction mixture in a luminometer tube.

-

Initiate the reaction by injecting the purified Luz.

-

Immediately measure the light emission (in relative light units, RLU) using a luminometer.

-

3.2.3. This compound Synthase (HispS) Activity Assay

-

Principle: The activity of HispS can be assayed by detecting the formation of this compound from caffeic acid and malonyl-CoA. This can be coupled with the H3H and Luz reactions to produce a bioluminescent output.

-

Coupled Reaction Mixture:

-

50 mM potassium phosphate buffer, pH 7.0

-

1 mM caffeic acid

-

1 mM malonyl-CoA

-

1 mM ATP

-

5 mM MgCl2

-

100 µM NADPH

-

Purified HispS

-

Purified H3H

-

Purified Luz

-

-

Procedure:

-

Combine all components except HispS in a luminometer tube.

-

Initiate the reaction by adding the purified HispS.

-

Measure the resulting bioluminescence over time. The rate of light production is proportional to the HispS activity.

-

3.2.4. Caffeoylpyruvate Hydrolase (CPH) Activity Assay

-

Principle: The activity of CPH can be determined by monitoring the decrease in the substrate, caffeylpyruvic acid, or the formation of the product, caffeic acid, by HPLC.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 7.5

-

100 µM caffeylpyruvic acid

-

Purified CPH

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

At various time points, stop the reaction (e.g., by adding acid).

-

Analyze the concentration of caffeylpyruvic acid and caffeic acid by HPLC.

-

HPLC Analysis of Caffeic Acid and this compound

-

Principle: Reversed-phase HPLC with UV detection is a standard method for the separation and quantification of phenolic compounds like caffeic acid and this compound.

-

Instrumentation:

-

HPLC system with a C18 column.

-

UV-Vis detector.

-

-

Mobile Phase (example gradient):

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes.

-

-

Detection:

-

Caffeic acid: ~325 nm

-

This compound: ~370 nm

-

-

Quantification:

-

Prepare standard curves for caffeic acid and this compound of known concentrations.

-

Inject samples and standards onto the HPLC system.

-

Determine the concentrations in the samples by comparing their peak areas to the standard curves.

-

Conclusion

This compound stands as a cornerstone in the intricate biochemical architecture of fungal bioluminescence. Its synthesis from the ubiquitous metabolite caffeic acid and its subsequent enzymatic conversion to the fungal luciferin, 3-hydroxythis compound, are critical steps in the generation of light by these remarkable organisms. This guide has provided a detailed overview of the current understanding of this compound's role, presenting the available quantitative data and comprehensive experimental protocols to facilitate further research in this exciting field. The continued elucidation of the fungal bioluminescence pathway, with a focus on the kinetic characterization of all its constituent enzymes, will not only deepen our fundamental knowledge of mycology and biochemistry but also pave the way for novel applications in biotechnology and drug development, from sensitive biosensors to innovative imaging agents. The methodologies and data presented herein are intended to empower researchers to contribute to this luminous area of scientific inquiry.

References

- 1. The Recombinant Luciferase of the Fungus Neonothopanus nambi: Obtaining and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]